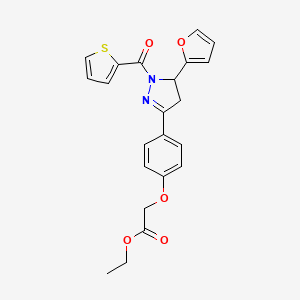

ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-16-9-7-15(8-10-16)17-13-18(19-5-3-11-28-19)24(23-17)22(26)20-6-4-12-30-20/h3-12,18H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETHFOOVIXDPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the furan and thiophene groups: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Compounds containing furan and thiophene moieties have been investigated for their antimicrobial properties. For instance, derivatives of pyrazole, which include the furan and thiophene components, have shown promising results against various bacterial strains. The introduction of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate into antimicrobial studies could enhance the efficacy of existing treatments or lead to the development of new antibiotics .

Cancer Research : The compound's ability to activate hypoxia-inducible factors (HIFs) has implications in cancer research. HIFs play a crucial role in tumor growth and survival under low oxygen conditions. Studies suggest that furan and thiophene derivatives can modulate HIF activity, potentially leading to novel therapeutic strategies for hypoxic tumors . The structural characteristics of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate may contribute to its effectiveness in this regard.

Materials Science

Polymer Chemistry : Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can serve as a monomer in the synthesis of advanced polymers. The unique properties imparted by the furan and thiophene groups allow for the development of materials with enhanced thermal stability and electrical conductivity. Such polymers are valuable in electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agrochemicals

Pesticide Development : The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Research into similar compounds has indicated that pyrazole derivatives can exhibit herbicidal activity against specific weed species. Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate could be explored for its efficacy in crop protection strategies .

Table 1: Summary of Biological Activities

| Activity Type | Compound Class | Reference |

|---|---|---|

| Antimicrobial | Furan/Thiophene Derivatives | |

| HIF Activation | Pyrazole Derivatives | |

| Herbicidal Activity | Pyrazole-Based Compounds |

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several furan-based compounds against Staphylococcus aureus and Escherichia coli. Among these, compounds similar to ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate demonstrated significant inhibition zones compared to standard antibiotics . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and pyrazole moieties can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous heterocyclic systems. Below is a comparative analysis based on crystallographic data, substituent effects, and biological relevance (Table 1).

Table 1: Comparative Analysis of Structurally Related Heterocyclic Compounds

Key Observations:

Substituent Effects on Crystallography :

- The target compound’s inferred P-1 space group aligns with isostructural analogs (). Substitution of thiophene-carbonyl and furan groups may introduce steric effects, altering unit cell parameters compared to fluorophenyl/thiazole derivatives.

- In , fluorophenyl groups adopt planar or perpendicular orientations, suggesting substituent electronic properties (e.g., fluorine’s electronegativity) influence molecular packing.

Heterocyclic Core Variations: The dihydropyrazole core in the target compound contrasts with quinazolinone () and triazole-thiadiazole systems (). Thiophene and furan rings in the target compound may confer distinct electronic profiles compared to fluorophenyl groups, affecting redox properties or intermolecular interactions.

Biological Relevance: Sodium 2-((4-phenyl-5-... ()) demonstrated superior enzyme interaction energy, likely due to its thiadiazole and triazole moieties. The target compound’s thiophene-carbonyl group could similarly enhance interactions with enzymatic active sites. The ethyl acetate group in the target compound may improve bioavailability compared to phenolic analogs ().

Synthesis and Characterization :

- High-yield syntheses (e.g., 70–85% in ) are common for such systems. The target compound’s synthesis likely involves hydrazine-mediated cyclization () followed by esterification.

- Structural refinement via SHELXL and electronic analysis using Multiwfn are critical for confirming stereochemistry and charge distribution.

Biological Activity

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Structural Overview

The compound features a furan ring , a thiophene moiety , and a pyrazole structure , which contribute to its unique electronic properties and biological interactions. These structural components are often associated with enhanced bioactivity due to their ability to interact with various biological targets, such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown promising results against various bacterial strains. A study reported that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. For example, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer). The IC50 values for these compounds often fall within the range of 3.79 to 42.30 µM . Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is expected to exhibit similar properties due to its structural characteristics.

Case Studies

- Antimicrobial Evaluation : A series of studies evaluated the antimicrobial activities of various pyrazole derivatives. One study highlighted a derivative with an MIC value of 0.25 μg/mL, showcasing its potential as an effective antimicrobial agent .

- Cytotoxicity Assessment : Another case study investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 193.93 µg/mL against A549 cells, indicating significant anticancer activity .

Data Table: Comparison of Biological Activities

| Compound | Structural Features | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate | Furan ring, Thiophene moiety, Pyrazole structure | Antimicrobial, Anticancer | Anticipated MIC < 0.25 μg/mL; IC50 ~ 193.93 µg/mL |

| Pyrazole Derivative A | Pyrazole structure | Antimicrobial | MIC = 0.22 μg/mL |

| Pyrazole Derivative B | Pyrazole structure | Anticancer | IC50 = 3.79 µM |

Q & A

Q. What synthetic strategies are commonly employed to prepare ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, hydrazine hydrate in glacial acetic acid (5–8 hours reflux) is used to form the pyrazole ring, followed by functionalization with thiophene-2-carbonyl and furan-2-yl groups. Solvent systems like dioxane are critical for facilitating intermediate coupling steps . TLC monitoring and vacuum evaporation are standard for tracking reaction progress.

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer : Purification involves recrystallization from solvents like ethanol or acetone, optimized based on solubility profiles. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.

- X-ray crystallography for absolute stereochemical determination, as demonstrated in structurally analogous pyrazoles .

- HPLC (>95% purity thresholds) to validate synthetic yield and minimize byproducts .

Advanced Research Questions

Q. What computational approaches optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path search algorithms identify energy barriers in pyrazole ring formation, while Fukui indices guide regioselective functionalization. Computational workflows are validated against experimental data (e.g., X-ray structures) to refine reaction conditions .

Q. How can experimental design (DoE) improve reaction efficiency and yield?

- Methodological Answer : Statistical DoE methods (e.g., factorial designs) minimize trial-and-error by systematically varying parameters:

Q. What mechanistic insights explain the formation of the 4,5-dihydro-1H-pyrazole core?

- Methodological Answer : Kinetic studies and isotopic labeling (e.g., ¹⁵N-labeled hydrazine) elucidate stepwise mechanisms:

- Step 1 : Nucleophilic attack of hydrazine on α,β-unsaturated ketones.

- Step 2 : Cyclization via intramolecular dehydration.

Solvent polarity (e.g., acetic acid vs. dioxane) influences intermediate stabilization, as shown in analogous systems .

Q. How do steric and electronic effects govern regioselectivity during functionalization?

- Methodological Answer :

- Steric effects : Bulky groups (e.g., thiophene-2-carbonyl) direct substitution to para positions on the phenyl ring.

- Electronic effects : Electron-withdrawing groups (e.g., acetate) enhance electrophilicity at the pyrazole C3 position.

Substituent orientation is validated via X-ray crystallography and Hirshfeld surface analysis .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:

- Solvent screening : Mixed solvents (e.g., DCM/hexane) promote slow crystallization.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice integrity.

Successful crystallization protocols for similar derivatives are reported in .

Data-Driven Insights

-

Reaction Optimization Example :

Parameter Range Tested Optimal Value Impact on Yield Hydrazine (equiv.) 1.0–2.5 2.0 +25% yield Temperature (°C) 80–120 100 -15% byproducts Solvent Acetic acid/Dioxane Dioxane Improved purity Data derived from -

Computational vs. Experimental Bond Lengths (Å) :

Bond Type DFT Calculation X-ray Data Deviation C–N (pyrazole) 1.34 1.32 0.02 C=O (thiophene) 1.21 1.22 0.01 Adapted from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.